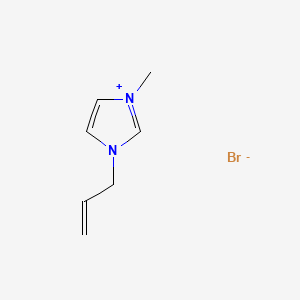

1-Allyl-3-methylimidazolium bromide

Overview

Description

1-Allyl-3-methylimidazolium bromide is a colorless to dark yellow liquid . It can be used to prepare a weak gel of chitin, composite gels of chitin/cellulose, and methylimidazolium-based ionic liquids with varying anions as electrolytes in graphene nanosheet-based supercapacitors .

Molecular Structure Analysis

The molecular formula of 1-Allyl-3-methylimidazolium bromide is C7H11BrN2 . The molecular weight is 203.08 g/mol . The SMILES string representation is [Br-].C[n+]1ccn(CC=C)c1 .Chemical Reactions Analysis

1-Allyl-3-methylimidazolium bromide has been used in the preparation of weak gel of chitin, composite gels of chitin/cellulose, and methylimidazolium-based ionic liquids with varying anions as electrolytes in graphene nanosheet-based supercapacitors . It has also been used in the acetylation of cornhusk cellulose to form cornhusk cellulose acetates .Physical And Chemical Properties Analysis

1-Allyl-3-methylimidazolium bromide is a colorless to dark yellow liquid . The refractive index n20/D is 1.578 .Scientific Research Applications

Solvent for Structural Polysaccharides

1-Allyl-3-methylimidazolium bromide (AMIMBr) has been found to efficiently dissolve substrates with poor solubility, particularly structural polysaccharides which are difficult to dissolve using conventional solvents . This makes it a powerful solvent for materials like chitin, a representative structural polysaccharide and an important biomass resource .

Functional Materialization of Chitin

AMIMBr has been used for the functional materialization of chitin, such as the fabrication of gels, films, and composites, through its dissolution in ionic liquids . It also acts as a reaction medium for chitin acylation, providing additional functions to chitin, such as thermoplasticity .

Fabrication of Chitin Nanofibers

AMIMBr is used in bottom-up self-assembly processes from solutions and gels with ionic liquids for the fabrication of chitin nanofibers . This is achieved through regeneration and electrospinning methods .

Preparation of Weak Gel of Chitin

AMIMBr can be used to prepare a weak gel of chitin . This application is particularly useful in the field of materials science, where gels of chitin can be used in various applications.

Preparation of Composite Gels of Chitin/Cellulose

AMIMBr is also used in the preparation of composite gels of chitin/cellulose . These composite gels can have various applications in fields like biotechnology and materials science.

Electrolytes in Graphene Nanosheet-Based Supercapacitors

Methylimidazolium-based ionic liquids with varying anions, prepared using AMIMBr, can be used as electrolytes in graphene nanosheet-based supercapacitors . This application is particularly relevant in the field of energy storage.

Micellar Properties of Gemini Surfactants

AMIMBr has been used to investigate the micellar properties of the cationic gemini surfactant [butanediyl-1,4-bis (dimethyldodecylammonium bromide)] (12-4-12) in aqueous solution . This research is important in understanding the behavior of surfactants, which have diverse applications in areas like detergency, emulsification, food processing, pharmaceuticals, petrochemicals, and soil remediation .

Safety and Hazards

Future Directions

Ionic liquids like 1-Allyl-3-methylimidazolium bromide have been gaining special attention in the biomedical field, where they provide important advances in novel pharmaceutics and medical strategies . They have been used for biomaterials preparation, improving dissolution and processability, and have been combined with natural and synthetic polymer matrixes to develop IL-polymer hybrid materials to be employed in different fields of the biomedical area .

Mechanism of Action

Target of Action

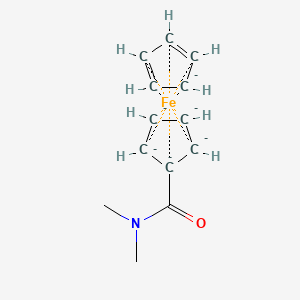

1-Allyl-3-methylimidazolium bromide primarily targets the respiratory system . It has been observed to interact with proteins such as Ferrocytochrome c .

Mode of Action

The compound’s interaction with its targets leads to changes in their behavior. For instance, the presence of 1-Allyl-3-methylimidazolium bromide reduces the levels of thermal motion of the Ω-loop of the native Ferrocyt c . At higher concentrations, the denaturing effect of the compound increases the thermal motions of the Ω-loop, leading to protein unfolding .

Biochemical Pathways

It is known that the compound can influence the thermal stability of proteins, potentially affecting protein folding and function .

Pharmacokinetics

It is known that the compound is sensitive to moisture , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of 1-Allyl-3-methylimidazolium bromide’s action include changes in protein behavior and thermal stability . These changes can lead to protein unfolding at higher concentrations of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Allyl-3-methylimidazolium bromide. For instance, the compound is sensitive to moisture , which can affect its stability and efficacy. Furthermore, the compound’s effects can vary depending on the concentration present in the reaction medium .

properties

IUPAC Name |

1-methyl-3-prop-2-enylimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BrH/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFDZFIZKMEUGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459418 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31410-07-8 | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-1-[7-(3-fluoropyridin-2-yl)-5-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1246474.png)

![3-ethoxy-N-[(4-methoxyphenyl)methyl]-2-propyl-6-indazolecarboxamide](/img/structure/B1246482.png)